molecular formula C14H27NO B3102079 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol CAS No. 141430-54-8

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol

Cat. No.: B3102079
CAS No.: 141430-54-8
M. Wt: 225.37 g/mol
InChI Key: DHZUZLGOIMDYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol is a chemical compound with the molecular formula C14H27NO and a molecular weight of 225.37 g/mol. This compound has gained significant importance in scientific research and industry due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of cyclohexylmethylamine with 4-piperidone, followed by reduction and subsequent alkylation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and alkylating agents like ethyl bromide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkyl halides, other substituted derivatives

Scientific Research Applications

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)ethanol
  • 1-(Cyclohexylmethyl)piperidine
  • 4-(Cyclohexylmethyl)piperidine

Uniqueness

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol is unique due to its specific structural features, which confer distinct physical, chemical, and biological properties. Its cyclohexylmethyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[1-(cyclohexylmethyl)piperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h13-14,16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZUZLGOIMDYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.